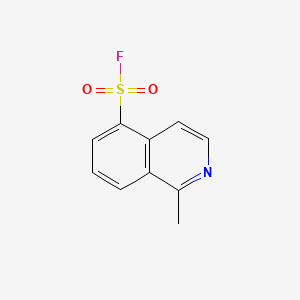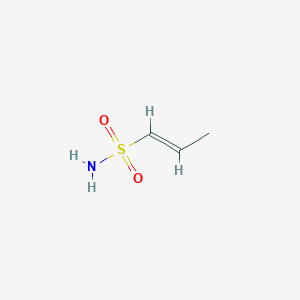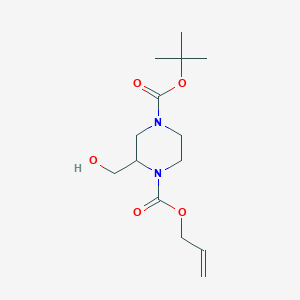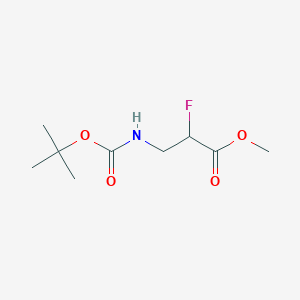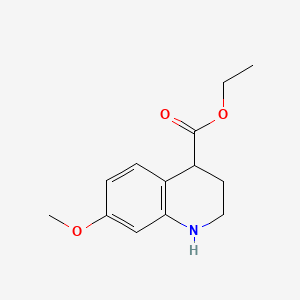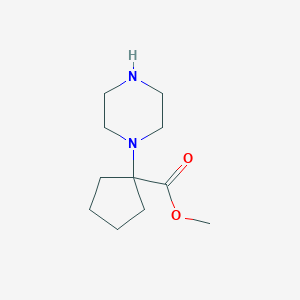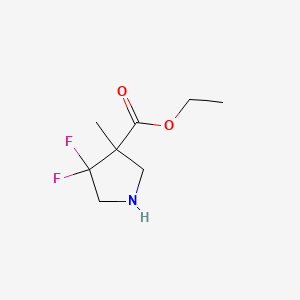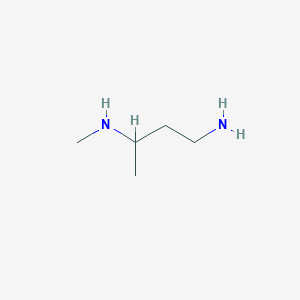
N3-methylbutane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N3-methylbutane-1,3-diamine is an organic compound that belongs to the class of diamines Diamines are characterized by the presence of two amine groups (-NH2) attached to a carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3-methylbutane-1,3-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reductive amination of 3-methylbutanal with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride. Another approach involves the hydrogenation of nitriles using catalysts such as Raney nickel or palladium on carbon .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts to convert nitriles or imines into the desired diamine. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions
N3-methylbutane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines .
科学的研究の応用
N3-methylbutane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: This compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism by which N3-methylbutane-1,3-diamine exerts its effects involves interactions with various molecular targets. The amine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound can also participate in nucleophilic attacks, altering the structure and function of target molecules .
類似化合物との比較
Similar Compounds
1,3-Diaminopropane: A shorter-chain diamine with similar reactivity but different physical properties.
1,4-Diaminobutane (Putrescine): A longer-chain diamine with applications in biochemistry and materials science.
1,5-Diaminopentane (Cadaverine): Another longer-chain diamine with distinct biological roles.
Uniqueness
N3-methylbutane-1,3-diamine is unique due to its specific carbon chain length and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specialized applications in various fields .
特性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC名 |
3-N-methylbutane-1,3-diamine |
InChI |
InChI=1S/C5H14N2/c1-5(7-2)3-4-6/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
JTYYWQRSEPVEHP-UHFFFAOYSA-N |
正規SMILES |
CC(CCN)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
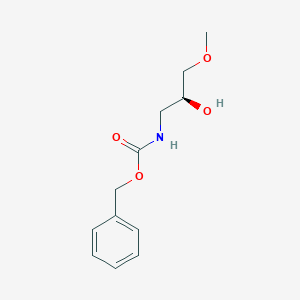
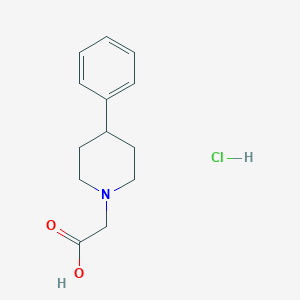
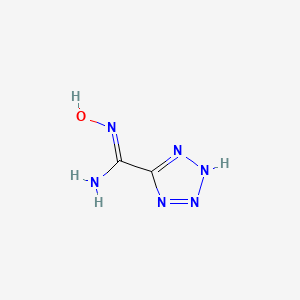

![4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
